PDE9-IN-16 -

PDE9-IN-16

Catalog Number: EVT-1535387
CAS Number:
Molecular Formula: C20H25N5O3
Molecular Weight: 383.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PDE9-IN-16 is a selective PDE9 inhibitor with strong antioxidant activity which inhibits Aβ aggregation as potential candidates for the treatment of Alzheimer’s disease.
Synthesis Analysis

The synthesis of PDE9-IN-16 involves several key steps that utilize established organic chemistry techniques. Initial reactions typically start with the formation of intermediates through condensation reactions involving substituted phenols and amines. For instance, Boc-protected amines react under Mitsunobu conditions to afford desired products, which are subsequently deprotected to yield active amine compounds .

The technical details of the synthesis include:

  • Starting Materials: Boc-protected 2-aminoethanol and substituted phenols.
  • Reactions: Mitsunobu reaction for coupling; trifluoroacetic acid for deprotection; subsequent reactions with halogenated pyrazolo[3,4-d]pyrimidinones.
  • Characterization: Compounds are characterized using techniques such as NMR spectroscopy to confirm structure and purity.

These methods allow for the efficient synthesis of PDE9-IN-16 while ensuring high yields and purity necessary for biological evaluation.

Molecular Structure Analysis

The molecular structure of PDE9-IN-16 can be analyzed through its three-dimensional conformation obtained from crystallographic studies. The compound exhibits a complex arrangement that allows it to interact effectively with the active site of phosphodiesterase type 9. Key structural features include:

  • Active Site Interaction: The binding involves specific interactions with critical residues such as Gln453 and Phe456, which facilitate inhibition through hydrogen bonding and π–π stacking interactions .
  • Metal Coordination: As a metalloprotein, phosphodiesterase type 9 requires divalent cations like zinc and magnesium for its catalytic activity, which are coordinated within the enzyme's structure .

Data from molecular docking studies indicate that PDE9-IN-16 has favorable binding characteristics, with calculated binding energies supporting its efficacy as an inhibitor.

Chemical Reactions Analysis

PDE9-IN-16 undergoes various chemical reactions that are pivotal in its mechanism of action. The primary reaction involves the inhibition of phosphodiesterase type 9, which leads to increased levels of cyclic guanosine monophosphate. This elevation triggers downstream signaling pathways associated with metabolic regulation and neuronal function.

Technical details regarding these reactions include:

  • Inhibition Mechanism: The compound competes with substrate binding at the active site, effectively blocking the enzyme's activity.
  • Selectivity Studies: Comparative analyses against other phosphodiesterase isoforms have shown that PDE9-IN-16 exhibits high selectivity for phosphodiesterase type 9 over other isoforms, minimizing potential side effects .
Mechanism of Action

The mechanism by which PDE9-IN-16 exerts its effects involves several biochemical pathways:

  1. Inhibition of Phosphodiesterase Type 9: By binding to the active site, PDE9-IN-16 prevents the breakdown of cyclic guanosine monophosphate.
  2. Activation of Signaling Pathways: Increased levels of cyclic guanosine monophosphate activate protein kinase G pathways, leading to enhanced lipolysis and mitochondrial respiration .
  3. Physiological Effects: These actions contribute to improved metabolic profiles and may have neuroprotective effects in models of cardiometabolic syndrome and obesity .

Data from animal studies indicate that PDE9-IN-16 can significantly alter metabolic parameters without affecting food intake, showcasing its potential therapeutic benefits.

Physical and Chemical Properties Analysis

PDE9-IN-16 exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Preliminary solubility tests indicate favorable solubility profiles in both aqueous solutions and physiological buffers, essential for effective drug formulation.
  • Stability: Stability assessments under various conditions (e.g., temperature, pH) are crucial for determining shelf life and storage requirements.
  • Molecular Weight: The compound's molecular weight is within acceptable limits for drug candidates, facilitating absorption and distribution within biological systems.

These properties are critical for evaluating the compound's viability as a therapeutic agent.

Applications

PDE9-IN-16 holds promise for several scientific applications:

  • Neurodegenerative Disease Treatment: Its ability to modulate cyclic guanosine monophosphate levels positions it as a potential treatment option for Alzheimer's disease.
  • Metabolic Disorders: Research indicates that PDE9-IN-16 may aid in managing conditions such as obesity and cardiometabolic syndrome by enhancing mitochondrial function and reducing fat accumulation .
  • Pharmacological Research: As a selective inhibitor, PDE9-IN-16 serves as a valuable tool in pharmacological studies aimed at understanding phosphodiesterase signaling pathways.
Introduction to PDE9 and PDE9-IN-16

Biochemical Role of PDE9 in Cellular Signaling Pathways

Phosphodiesterase 9 (PDE9) is a high-affinity, cGMP-specific hydrolase that regulates cyclic guanosine monophosphate (cGMP) signaling in cellular processes. With a remarkably low Km of 70–170 nM for cGMP, PDE9 exhibits the highest binding affinity among PDE families, enabling precise control over basal cGMP concentrations even under physiologically low substrate conditions [1] [4]. Structurally, PDE9 features a catalytic domain comprising 16 helices folded into a topology conserved across PDE families, with two divalent metal ions (typically Zn²⁺ and Mg²⁺) essential for catalytic activity [1] [3]. The enzyme’s dimeric configuration and unique accessory pocket create distinct substrate recognition properties, while asymmetry between subunits influences chiral inhibitor binding [3].

cGMP hydrolysis by PDE9 critically modulates downstream effectors:

  • Protein Kinase G (PKG): Regulates ion channels and calcium homeostasis
  • Cyclic Nucleotide-Gated Channels: Govern neuronal excitability
  • cAMP Response Element-Binding Protein (CREB): Transcriptional regulator of neuroplasticity genes like BDNF [9]

Table 1: Key Biochemical Properties of PDE9

PropertyValueFunctional Significance
cGMP Km70–170 nMHighest affinity among PDEs; regulates basal cGMP
cAMP Km~230 μM>3,000-fold selectivity for cGMP over cAMP
Metal CofactorsZn²⁺, Mg²⁺Catalytic activity; ligand binding stabilization
Key Binding ResiduesGln453, Phe456, Phe441Hydrogen bonding and π-stacking interactions
Subcellular PoolsNuclear (PDE9A1), Membrane-ProximalCompartmentalized cGMP regulation [1] [4] [8]

PDE9 as a Therapeutic Target in Neurodegenerative and Metabolic Disorders

PDE9 overexpression disrupts cGMP signaling in disease states, validating its therapeutic targeting:

Neurodegenerative Pathologies:

  • Alzheimer’s Disease (AD): PDE9 mRNA is elevated in AD hippocampi, correlating with synaptic dysfunction. Inhibitors (e.g., PF-04447943) enhance long-term potentiation (LTP) by increasing neuronal cGMP, which activates CREB-BDNF pathways essential for memory consolidation [2] [7] [9]. Unlike acetylcholinesterase inhibitors that only improve short-term memory, PDE9 inhibitors facilitate both early and late LTP [8].
  • Cognitive Impairment: PDE9 inhibition rescues object recognition and spatial memory deficits in transgenic AD rodent models (e.g., Tg2576 mice) by restoring dendritic spine density [8] [9].

Metabolic Disorders:

  • Diabetes: cGMP potentiates glucose-stimulated insulin secretion and beta-cell anti-apoptotic effects. PDE9 inhibition elevates pancreatic cGMP, improving insulin sensitivity and beta-cell survival [1] [4].
  • Cardiovascular Diseases: PDE9 regulates NO-cGMP-mediated vascular relaxation. Inhibitors like BAY73-6691 amplify cavernosal responses, suggesting utility in endothelial dysfunction [4] [5].

Oncology:Emerging evidence shows PDE9 overexpression in breast cancer (MCF-7 cells). Selective inhibition induces caspase-3-mediated apoptosis via cGMP/PKG activation [4].

Rationale for Developing PDE9-IN-16: Selectivity and Mechanism

PDE9-IN-16 addresses limitations of earlier inhibitors through structural innovations and multi-target engagement:

Enhanced Selectivity:

  • Chiral Optimization: Unlike racemic BAY73-6691 (IC₅₀ = 22–88 nM), PDE9-IN-16 exploits enantioselective binding. The (R)-configuration preferentially interacts with Leu420 and Tyr424 in PDE9’s accessory pocket, achieving >55-fold selectivity over PDE1B, PDE2A, and PDE5A [5] [8].
  • Metal Coordination: Computational studies reveal PDE9-IN-16 stabilizes the Zn²⁺/Mg²⁺ cluster via pyrazolopyrimidinone coordination, reducing off-target inhibition [5].

Mechanistic Innovations:

  • Dual Pharmacophore Design: Integrates BAY73-6691’s pyrazolopyrimidinone core (PDE9 affinity) with melatonin-derived indole motifs (antioxidant capacity) [7]. This enables simultaneous PDE9 inhibition (IC₅₀ = 34 nM) and radical scavenging (ORAC value = 3.50–5.84 Trolox equivalents) [8].
  • Amyloid Modulation: Unlike first-generation inhibitors, PDE9-IN-16 chelates Cu²⁺/Zn²⁺, disrupting metal-induced Aβ aggregation and disassembling preformed fibrils 30% more effectively than clioquinol [8].

Properties

Product Name

PDE9-IN-16

IUPAC Name

(R)-1-Cyclopentyl-6-(1-((2-hydroxy-4-methoxybenzyl)amino)ethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C20H25N5O3

Molecular Weight

383.45

InChI

InChI=1S/C20H25N5O3/c1-12(21-10-13-7-8-15(28-2)9-17(13)26)18-23-19-16(20(27)24-18)11-22-25(19)14-5-3-4-6-14/h7-9,11-12,14,21,26H,3-6,10H2,1-2H3,(H,23,24,27)/t12-/m1/s1

InChI Key

DPPSRHLQBYNNJP-GFCCVEGCSA-N

SMILES

O=C1C2=C(N(C3CCCC3)N=C2)N=C([C@H](NCC4=CC=C(OC)C=C4O)C)N1

Solubility

Soluble in DMSO

Synonyms

PDE9 IN-16; PDE9-IN16; PDE9 IN 16; PDE9-IN-16

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.